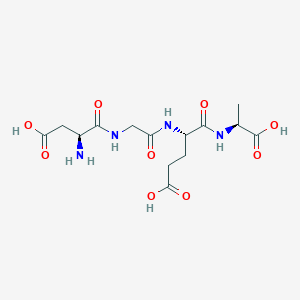

H-Asp-Gly-Glu-Ala-OH

Vue d'ensemble

Description

“H-Asp-Gly-Glu-Ala-OH” is a peptide with the sequence DGEA . It has a molecular formula of C14H22N4O9 and a molecular weight of 390.35 g/mol . It is also known as a 21 Integrin Ligand Peptide .

Synthesis Analysis

The synthesis of peptides like “H-Asp-Gly-Glu-Ala-OH” involves protecting certain amino and carboxyl groups during the synthesis . The acylation of amino acids by treatment with acyl chlorides or anhydrides at pH > 10 serves to protect their amino groups from further reaction .Molecular Structure Analysis

The IUPAC name for “H-Asp-Gly-Glu-Ala-OH” is (4S)-4-[[2-[(2S)-2-amino-3-carboxypropanoyl]amino]acetyl]amino]-5-[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid . Its InChI is InChI=1S/C14H22N4O9/c1-6(14(26)27)17-13(25)8(2-3-10(20)21)18-9(19)5-16-12(24)7(15)4-11(22)23/h6-8H,2-5,15H2,1H3,(H,16,24)(H,17,25)(H,18,19)(H,20,21)(H,22,23)(H,26,27)/t6-,7-,8-/m0/s1 .Physical And Chemical Properties Analysis

“H-Asp-Gly-Glu-Ala-OH” has a molecular weight of 390.35 g/mol . It has a Hydrogen Bond Donor Count of 7 and a Hydrogen Bond Acceptor Count of 10 .Applications De Recherche Scientifique

Nutritional Element

Peptides containing amino acids like Asp (aspartic acid), Gly (glycine), Glu (glutamic acid), and Ala (alanine) are considered important nutritional elements. They are known to easily overcome the acidic glycocalyx layer adjacent to the cell membrane, facilitating better absorption and utilization within the body .

Taste Modification

The acidic fragment (Asp-Glu-Glu) in peptides has been studied for its role in taste modification. Research has shown that the taste of peptides can vary with the intake of sodium or potassium ions, which can be adjusted by altering the sequences of peptides composed of acidic amino acids .

Integrin Binding and Recognition

The peptide sequence H-Asp-Gly-Glu-Ala-OH contains fragments that are capable of binding to integrins, which are receptors that facilitate cell-extracellular matrix adhesion. The DGEA sequence specifically binds to α2β1 integrin, making it useful in studies related to cell migration, wound healing, and cancer metastasis .

Peptide Synthesis and Modification

In peptide synthesis, the alanine residue (Ala) can be selectively activated and modified to introduce various functional groups. This allows for post-assembly modifications of peptides, which is crucial in creating peptides with specific properties for targeted applications .

Biomedical Functionalization

Peptides with sequences like H-Asp-Gly-Glu-Ala-OH are used in biomedical functionalization due to their potent integrin recognition and binding domains. This makes them suitable for designing biomaterials that can interact with cellular components for therapeutic purposes .

Orientations Futures

Peptide-based materials like “H-Asp-Gly-Glu-Ala-OH” have potential applications in biomedical imaging . They could be used for X-ray computed tomography (CT), magnetic resonance imaging (MRI), fluorescence imaging (FLI), positron emission tomography (PET), single-photon emission computed tomography (SPECT), and multimodal imaging . Additionally, alterations in plasma-free amino acid profiles, including “H-Asp-Gly-Glu-Ala-OH”, have been associated with the risks of developing type 2 diabetes and cancers .

Mécanisme D'action

Target of Action

Peptides similar to this one have been shown to interact with various receptors and enzymes in the body, influencing a range of biological processes .

Mode of Action

The mode of action of H-Asp-Gly-Glu-Ala-OH involves the formation of peptide bonds between the amino acids Aspartic Acid (Asp), Glycine (Gly), Glutamic Acid (Glu), and Alanine (Ala). This process occurs rapidly, resulting in a “protected” amino acid derivative. Once the desired peptide bond is formed, the protective group can be removed under relatively mild non-hydrolytic conditions .

Biochemical Pathways

Aspartic Acid (Asp) and Glutamic Acid (Glu) are involved in the citric acid cycle, a crucial metabolic pathway for cellular respiration . Glycine (Gly) and Alanine (Ala) are involved in protein synthesis and glucose metabolism .

Pharmacokinetics

Peptides are generally known to have variable bioavailability, depending on factors such as their size, charge, hydrophilicity, and the presence of specific transporters in the body .

Result of Action

For instance, some peptides can act as signaling molecules, influencing cell behavior, while others can have direct effects on cellular metabolism .

Action Environment

The action, efficacy, and stability of H-Asp-Gly-Glu-Ala-OH can be influenced by various environmental factors. These can include the pH and temperature of the surrounding environment, the presence of other molecules or ions, and the specific characteristics of the target cells or tissues . For instance, Glycine (Gly) plays a critical role in the osmoregulation of fishes and shellfishes, such as oysters, in response to environmental stress .

Propriétés

IUPAC Name |

(4S)-4-[[2-[[(2S)-2-amino-3-carboxypropanoyl]amino]acetyl]amino]-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O9/c1-6(14(26)27)17-13(25)8(2-3-10(20)21)18-9(19)5-16-12(24)7(15)4-11(22)23/h6-8H,2-5,15H2,1H3,(H,16,24)(H,17,25)(H,18,19)(H,20,21)(H,22,23)(H,26,27)/t6-,7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHXMUPSBUKRBW-FXQIFTODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431344 | |

| Record name | DGEA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Asp-Gly-Glu-Ala-OH | |

CAS RN |

134580-64-6 | |

| Record name | DGEA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

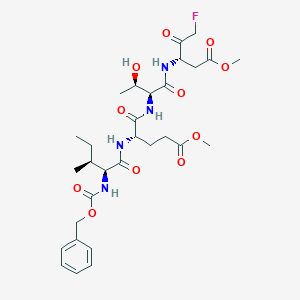

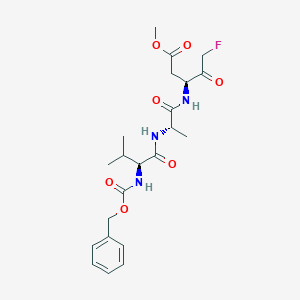

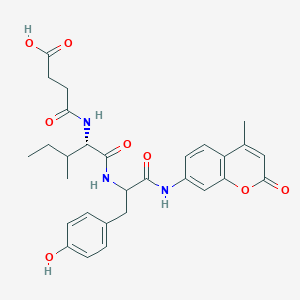

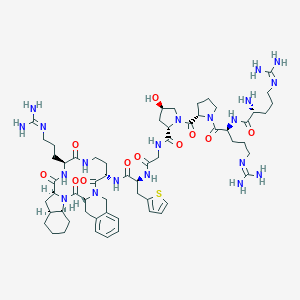

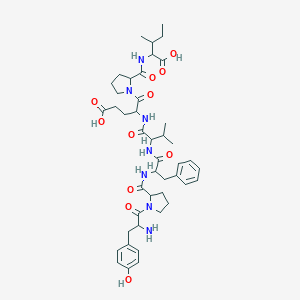

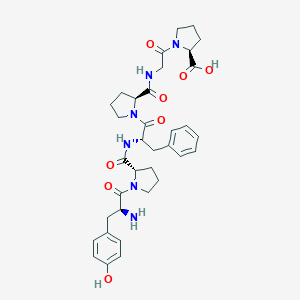

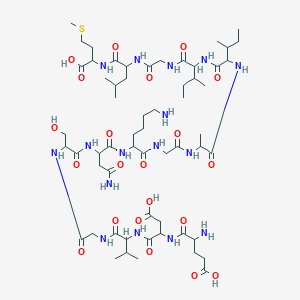

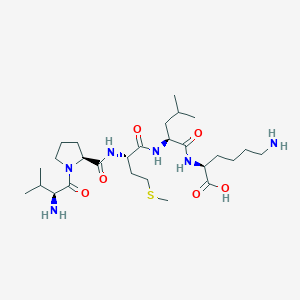

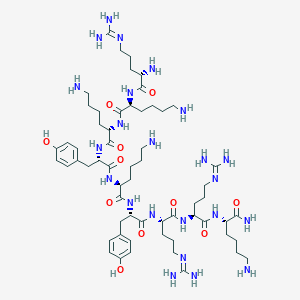

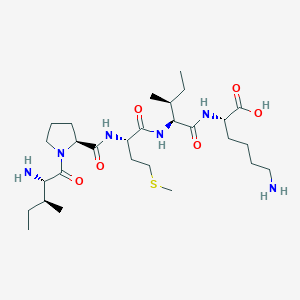

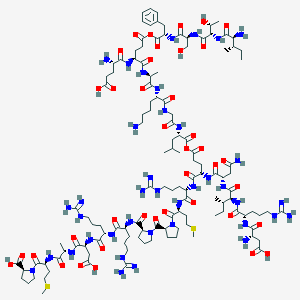

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide](/img/structure/B549499.png)

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B549502.png)